N-(4-phenylbutan-2-yl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide
Description
N-(4-phenylbutan-2-yl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide is a heterocyclic acetamide derivative characterized by a 1,2-oxazole core substituted at the 5-position with a thiophen-2-yl group and linked to an N-(4-phenylbutan-2-yl) acetamide moiety. The compound combines aromatic (phenyl, thiophene) and heterocyclic (oxazole) elements, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-(4-phenylbutan-2-yl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-14(9-10-15-6-3-2-4-7-15)20-19(22)13-16-12-17(23-21-16)18-8-5-11-24-18/h2-8,11-12,14H,9-10,13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCRBZYDRGQPOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CC2=NOC(=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenylbutan-2-yl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving a suitable precursor such as a 2-aminothiophene derivative and an α-haloketone under acidic or basic conditions.
Attachment of the Phenylbutan-2-yl Group: This step involves the alkylation of the oxazole ring with a 4-phenylbutan-2-yl halide in the presence of a strong base like sodium hydride or potassium carbonate.
Formation of the Acetamide Linkage: The final step includes the acylation of the intermediate product with an acetic anhydride or acetyl chloride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-phenylbutan-2-yl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxazole ring can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The phenylbutan-2-yl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, bromine, chlorine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to N-(4-phenylbutan-2-yl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide exhibit significant biological activities, including:
- Anticonvulsant Properties : Several studies have shown that related compounds can effectively reduce seizure activity, suggesting potential applications in treating epilepsy and other neurological disorders. The oxazole structure is crucial in enhancing anticonvulsant efficacy through modifications.
- Neuroprotective Effects : The thiophene ring is linked to neuroprotective properties, making this compound a candidate for research into treatments for neurodegenerative diseases.
- Antimicrobial Activity : Variations of the compound have demonstrated antimicrobial properties, indicating its potential in developing new antibiotics.
Case Study 1: Anticonvulsant Efficacy
A study conducted on related oxazole derivatives demonstrated that structural modifications significantly influenced their anticonvulsant efficacy. The research highlighted how specific substituents on the oxazole ring could enhance or diminish activity against induced seizures in animal models.
Case Study 2: Neuroprotection
In another investigation focusing on neuroprotection, compounds with similar structures were tested for their ability to protect neuronal cells from oxidative stress. Results indicated that derivatives incorporating thiophene exhibited improved protective effects compared to those without this moiety.
Mechanism of Action
The mechanism of action of N-(4-phenylbutan-2-yl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Key Analogs
Biological Activity
N-(4-phenylbutan-2-yl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2OS2 |
| Molecular Weight | 356.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | PVNQUJOQQTUBLM-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCC1=CC=CC=C1)NC(=O)CC2=CSC(=N2)C3=CC=CS3 |
This compound features a unique combination of a phenylbutane moiety linked to an oxazole ring substituted with a thiophene group, which may contribute to its biological activity.
Anticancer Activity
Research has indicated that derivatives of acetamides, including those structurally related to this compound, exhibit promising anticancer properties. A study evaluated various acetamide derivatives against A549 (lung cancer) and C6 (glioma) cell lines, demonstrating that certain structural modifications could enhance their cytotoxicity and ability to induce apoptosis in cancer cells .
Anticonvulsant Activity
The compound's potential as an anticonvulsant has also been explored. Studies have shown that similar compounds can interact with neuronal voltage-sensitive sodium channels, which are crucial in the modulation of seizure activity. Initial screenings using maximal electroshock (MES) tests have demonstrated varying degrees of efficacy among related compounds, suggesting that structural features significantly impact anticonvulsant activity .
The biological activity of this compound may involve several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate the activity of receptors on cell membranes or within cells, influencing various signaling pathways.
- Signal Transduction : The compound may affect intracellular signaling pathways that regulate cellular processes such as proliferation and apoptosis.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound and its analogs:
- Anticancer Study : A recent investigation into acetamide derivatives demonstrated that modifications at the thiophene position significantly influenced anticancer activity against multiple cell lines. The study utilized assays such as MTT and caspase activation analysis to evaluate cytotoxic effects .
- Anticonvulsant Research : In another study focusing on similar compounds, it was found that specific derivatives exhibited protection in MES tests at doses ranging from 100 to 300 mg/kg. The results suggested a correlation between lipophilicity and anticonvulsant efficacy, with more lipophilic compounds showing delayed but prolonged action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
